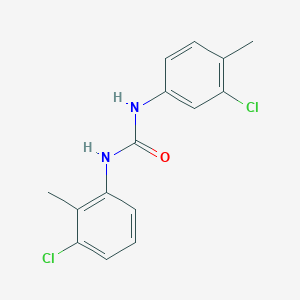

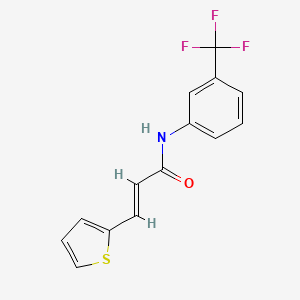

![molecular formula C6H5NO2S B11943916 2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)

2-[(Z)-2-nitroethenyl]thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(Z)-2-Nitroethenyl]thiophen ist eine Verbindung, die zur Klasse der Thiophene gehört, bei denen es sich um heterozyklische Verbindungen handelt, die ein Schwefelatom in einem fünfgliedrigen Ring enthalten. Thiophene sind bekannt für ihre aromatischen Eigenschaften und werden aufgrund ihrer Stabilität und Reaktivität in verschiedenen Bereichen eingesetzt. Die spezifische Struktur von 2-[(Z)-2-Nitroethenyl]thiophen umfasst eine Nitroethenylgruppe, die an den Thiophenring gebunden ist, was der Verbindung einzigartige chemische Eigenschaften verleiht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[(Z)-2-Nitroethenyl]thiophen kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Kondensation von Thiophen-2-carbaldehyd mit Nitromethan in Gegenwart einer Base wie Natriumethoxid. Die Reaktion verläuft über einen Knoevenagel-Kondensationsmechanismus, der zur Bildung des gewünschten Produkts führt.

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-[(Z)-2-Nitroethenyl]thiophen beinhaltet typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um das Endprodukt in reiner Form zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

2-[(Z)-2-Nitroethenyl]thiophen durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann weiter oxidiert werden, um Nitroso- oder andere oxidierte Derivate zu bilden.

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Verbindung kann elektrophile Substitutionsreaktionen am Thiophenring erfahren, wie z. B. Halogenierung oder Nitrierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Wasserstoffgas mit Palladium auf Kohlenstoff oder Natriumborhydrid werden häufig verwendet.

Substitution: Elektrophile Reagenzien wie Brom oder Salpetersäure können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Nitrosoderivaten oder anderen oxidierten Produkten.

Reduktion: Bildung von Aminoderivaten.

Substitution: Bildung von halogenierten oder nitrierten Thiophenderivaten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-2-nitroethenyl]thiophene can be achieved through various methods. One common approach involves the condensation of thiophene-2-carbaldehyde with nitromethane in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Z)-2-nitroethenyl]thiophene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo electrophilic substitution reactions at the thiophene ring, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(Z)-2-Nitroethenyl]thiophen hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebs-Eigenschaften.

Medizin: Für seine potenzielle Verwendung in der Medikamentenentwicklung und als Pharmakophor in der medizinischen Chemie untersucht.

Industrie: Wird bei der Herstellung von organischen Halbleitern, Farbstoffen und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-[(Z)-2-Nitroethenyl]thiophen beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, die zur Bildung reaktiver Zwischenprodukte führen, die mit biologischen Molekülen interagieren können. Der Thiophenring kann auch π-π-Wechselwirkungen mit aromatischen Resten in Proteinen eingehen und deren Funktion beeinflussen.

Wirkmechanismus

The mechanism of action of 2-[(Z)-2-nitroethenyl]thiophene involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The thiophene ring can also engage in π-π interactions with aromatic residues in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiophen: Die Stammverbindung mit einem einfachen Thiophenring.

2-Nitrothiophen: Eine ähnliche Verbindung mit einer Nitrogruppe, die direkt an den Thiophenring gebunden ist.

2-[(E)-2-Nitroethenyl]thiophen: Das E-Isomer der Verbindung mit unterschiedlicher räumlicher Anordnung.

Einzigartigkeit

2-[(Z)-2-Nitroethenyl]thiophen ist aufgrund des Vorhandenseins der Z-Konfiguration der Nitroethenylgruppe einzigartig, die ihre Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen kann. Diese Konfiguration kann zu unterschiedlichen chemischen und biologischen Eigenschaften im Vergleich zu ihrem E-Isomer und anderen verwandten Verbindungen führen.

Eigenschaften

Molekularformel |

C6H5NO2S |

|---|---|

Molekulargewicht |

155.18 g/mol |

IUPAC-Name |

2-[(Z)-2-nitroethenyl]thiophene |

InChI |

InChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3- |

InChI-Schlüssel |

UTPOWFFIBWOQRK-ARJAWSKDSA-N |

Isomerische SMILES |

C1=CSC(=C1)/C=C\[N+](=O)[O-] |

Kanonische SMILES |

C1=CSC(=C1)C=C[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-bromo-8-(1-piperidinyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11943839.png)

![2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11943893.png)

![4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane](/img/structure/B11943898.png)